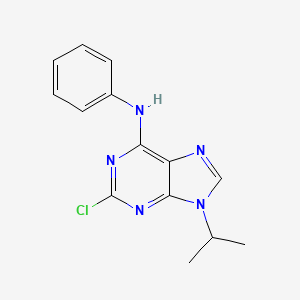

2-Chloro-6-anilino-9-isopropylpurine

Description

Properties

Molecular Formula |

C14H14ClN5 |

|---|---|

Molecular Weight |

287.75 g/mol |

IUPAC Name |

2-chloro-N-phenyl-9-propan-2-ylpurin-6-amine |

InChI |

InChI=1S/C14H14ClN5/c1-9(2)20-8-16-11-12(18-14(15)19-13(11)20)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18,19) |

InChI Key |

RBHBZMKUZOEORT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of 2-Chloro-6-anilino-9-isopropylpurine and Analogs

Key Observations:

- Planarity and Conformation : The title compound’s near-planar purine core contrasts with the significant tilt of its benzene substituent, reducing conjugation but enabling diverse intermolecular interactions . Dimethoxybenzyl analogs exhibit similar benzene tilts but enhanced C–H⋯O bonding due to methoxy groups .

- Substituent Effects: Ethyl or dimethylamino groups at C6 (e.g., in and ) reduce steric bulk compared to anilino/benzylamino groups, weakening π-π stacking but improving solubility .

Physicochemical Properties

Table 3: Solubility and Stability

Key Observations:

- LogP and Bioavailability : The title compound’s moderate LogP balances solubility and membrane permeability. Methoxy or hydroxyl groups (e.g., ) increase polarity but may reduce passive diffusion .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-6-anilino-9-isopropylpurine, and how can regioselectivity be controlled during alkylation?

- Methodological Answer : The synthesis of chloro-substituted purines often involves alkylation of precursor scaffolds like 2-amino-6-chloropurine. For example, regioselective N9-alkylation can be achieved using solid-supported reagents (e.g., alumina/H⁺ pads) to minimize N7 byproduct formation . Allyl-protected bromohydrins have also been employed to enhance alkylation efficiency, followed by hydrolysis to yield hydroxy/aryl-ethylguanine derivatives . For 9-isopropylpurine derivatives, hypoxanthine transformation pathways are documented, though specific conditions (e.g., solvent, catalyst) require optimization .

Q. How can the crystal structure of 2-Chloro-6-anilino-9-isopropylpurine inform its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Crystallographic studies of related compounds, such as 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, reveal bond angles and torsion critical for predicting reactivity. For instance, the N1–C1–Cl1 angle (~114°) and N3–C4–N4 geometry influence steric accessibility for nucleophilic attack at the C2 or C6 positions . X-ray diffraction data can guide the design of substituents to modulate electronic effects or steric hindrance .

Q. What analytical techniques are recommended for characterizing purity and tautomeric forms of this compound?

- Methodological Answer : Vibrational spectroscopy (FT-IR, Raman) combined with quantum chemical calculations (e.g., DFT) is effective for identifying tautomeric equilibria, as demonstrated for 2-amino-6-chloropurine . HPLC with UV detection or LC-MS is recommended for purity assessment, especially to resolve regioisomeric byproducts from alkylation reactions .

Advanced Research Questions

Q. How do electronic and steric effects of the anilino and isopropyl groups influence biological activity in kinase inhibition assays?

- Methodological Answer : The anilino group at C6 can engage in π-π stacking with kinase active sites, while the isopropyl group at N9 enhances lipophilicity, improving membrane permeability. Comparative studies using 6-aryl-substituted purine analogues (e.g., 6-phenyl derivatives synthesized via Suzuki coupling) show that electron-withdrawing substituents on the anilino ring enhance binding affinity to ATP-binding pockets . IC₅₀ values should be validated using kinase profiling panels and crystallographic docking studies .

Q. What strategies mitigate competing side reactions (e.g., dechlorination or dimerization) during functionalization of the purine core?

- Methodological Answer : Dechlorination can occur under basic or reducing conditions. To suppress this, use mild bases (e.g., K₂CO₃ in toluene) and Pd-catalyzed cross-coupling reactions (e.g., with arylboronic acids) at controlled temperatures . For dimerization, dilute reaction conditions and scavenging agents (e.g., AG/Dowex-50W-X8 resin) are effective .

Q. How can discrepancies in biological activity data between in vitro and cell-based assays be resolved?

- Methodological Answer : Contradictions may arise from differential metabolic stability or off-target effects. Use stable isotope labeling (e.g., deuterated analogs) to track compound degradation . Parallel assays—such as SPR (surface plasmon resonance) for binding kinetics and transcriptomics for pathway analysis—can reconcile mechanistic inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.